molecular formula C12H16N6 B7354135 N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine

N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine

货号 B7354135
分子量: 244.30 g/mol
InChI 键: GLJDTYFSIDYOOJ-QWRGUYRKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

作用机制

N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit the production of cytokines and chemokines, which are involved in the immune response to cancer.

实验室实验的优点和局限性

One of the main advantages of N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine is its high potency and selectivity for BTK, which makes it an attractive candidate for the treatment of cancer. This compound has also shown a favorable safety profile in preclinical studies. However, one limitation of this compound is its limited solubility, which may affect its pharmacokinetics and bioavailability.

未来方向

There are several future directions for the development of N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine. One potential application is in the treatment of B-cell lymphoma, where BTK inhibitors have shown promising results in clinical trials. Another potential application is in combination with other anti-cancer drugs, such as immune checkpoint inhibitors, to enhance their efficacy. Further studies are needed to optimize the pharmacokinetics and bioavailability of this compound, as well as to evaluate its safety and efficacy in clinical trials.

合成方法

The synthesis of N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine involves the reaction of pyrimidine-2-amine with 1-azido-1-cyclopentylmethanol in the presence of a copper catalyst. The resulting compound is then treated with triethylamine and water to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound.

科学研究应用

N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine has been extensively studied in preclinical models of various types of cancer, including B-cell lymphoma, acute myeloid leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity, both as a single agent and in combination with other anti-cancer drugs. This compound has also been shown to have a favorable safety profile in preclinical studies.

属性

IUPAC Name

N-[(1S,2S)-2-(triazol-1-ylmethyl)cyclopentyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-3-10(9-18-8-7-15-17-18)11(4-1)16-12-13-5-2-6-14-12/h2,5-8,10-11H,1,3-4,9H2,(H,13,14,16)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJDTYFSIDYOOJ-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC2=NC=CC=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)NC2=NC=CC=N2)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。